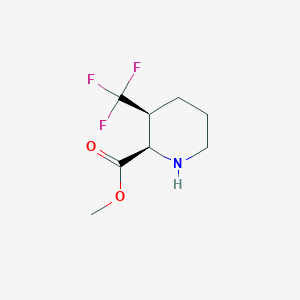

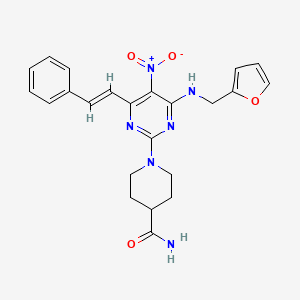

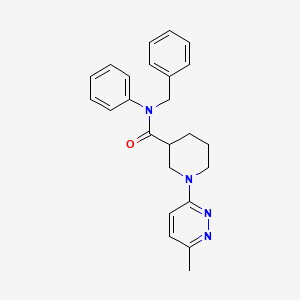

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate (MTFPC) is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a piperidine-based compound that has been synthesized through various methods and has shown promising results in various applications.

Scientific Research Applications

Synthesis and Chemical Properties

- An Azirine Strategy for Synthesis : A study by Khlebnikov et al. (2018) developed a method using a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles through 2H-azirine ring expansion. This method can lead to alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and further transform into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).

Pharmacological Synthesis

- Asymmetric Synthesis of Piperidines : Research by Salgado et al. (2019) described an asymmetric synthesis method starting from Baylis–Hillman adducts for producing methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. This route involves a domino process, enabling the creation of biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Chemical Reactivity and Applications

- Aminocarbonylation with Alkoxycarbonylpiperidines : A study by Takács et al. (2014) explored the use of piperidines possessing ester functionality, such as 2-(methoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This research opens pathways for synthesizing carboxamides and ketocarboxamides, contributing to the field of organic synthesis (Takács et al., 2014).

Environmental and Material Science

- CO2 Absorption Characteristics : Robinson et al. (2011) investigated the reaction between CO2 and piperidine, including derivatives with methyl-, hydroxyl-, and hydroxyalkyl substituents, assessing their CO2 absorption characteristics. This study provides insights into the potential environmental applications of such compounds for CO2 capture and storage (Robinson et al., 2011).

properties

IUPAC Name |

methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h5-6,12H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQPPXYGGKXHEQ-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCCN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CCCN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2667011.png)

![1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B2667014.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2667018.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2667024.png)

![ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667025.png)